molecular formula C13H18O3 B8667984 tert-Butyl 3-hydroxy-3-phenylpropanoate CAS No. 5397-27-3

tert-Butyl 3-hydroxy-3-phenylpropanoate

Cat. No.: B8667984
CAS No.: 5397-27-3
M. Wt: 222.28 g/mol
InChI Key: VROUOYSBYGPRJC-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-phenylpropanoate is a chiral ester derivative characterized by a tert-butyl ester group, a hydroxyl group at the β-position, and a phenyl substituent at the γ-position of the propanoate backbone. The tert-butyl group is commonly employed as a protective moiety for carboxylic acids or alcohols due to its steric bulk and stability under acidic conditions .

Properties

CAS No.

5397-27-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3

InChI Key

VROUOYSBYGPRJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features include:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Applications
tert-Butyl 3-hydroxy-3-phenylpropanoate β-OH, γ-Ph C₁₃H₁₈O₃ ~222.28 (calc.) Potential chiral synthon; ester protection
tert-Butyl-(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate β-OH, γ-Ph, α-NH₂ (stereospecific) C₁₃H₁₉NO₃ 237.30 Amino alcohol intermediate; asymmetric synthesis
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate γ-CF₃-Ph, α-diphenylmethyleneamino C₂₇H₂₅F₃N₂O₂ 484.50 Electron-withdrawing CF₃ group enhances reactivity; kinase inhibitor precursor
t-Butyl 3-(hydroxypropoxyl)-propanoate β-O-(CH₂)₃OH C₁₀H₂₀O₄ 204.26 Hydrophilic side chain; predicted pKa 14.87

Notes:

  • Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic stability, making such analogs valuable in drug design.
  • Hydroxypropoxyl chains (e.g., ) improve aqueous solubility, contrasting with the phenyl-substituted analogs’ hydrophobicity.

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